molecular formula C5H9NO B8549790 pentenamid-Konzentrationen

pentenamid-Konzentrationen

Cat. No. B8549790
M. Wt: 99.13 g/mol
InChI Key: MZDYAVCNKNXCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentenamid-Konzentrationen is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality pentenamid-Konzentrationen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pentenamid-Konzentrationen including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

pentenamid-Konzentrationen

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

pent-2-enamide

InChI

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H2,6,7)

InChI Key

MZDYAVCNKNXCIS-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (18 mg, 0.099 mmol) was prepared in ClCH2CH2Cl (200 μL) at 23° C. under an open atmosphere. To a stirred solution of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-yl morpholine-4-carboxylate (26 mg, 0.062 mmol) in ClCH2CH2Cl (200 μL) was added the solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL), benzoquinone (1.4 mg, (0.012 mmol), followed by Grela catalyst (1.5 mg, 2.2 μmol) at 23° C. under an open atmosphere. The reaction mixture was then heated to 42° C. After 3 h at the same temperature, additional Grela catalyst (1.5 mg, 2.2 μmol) and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL) were added. After 11 total hours, the reaction was concentrated under reduced pressure. The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL) to give (2Z,4S)-4-[(morpholinylcarbonyl)oxy]-N-[2R,3R,5S,6S)-tetrahydro-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2H-pyran-3-yl]-2-Pentenamide (10.4 mg, 29%), and a mixture of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-ylmorpholine-4-carboxylate and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (22.1 mg).
Quantity
200 μL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Four
Yield
29%

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